REACTION_CXSMILES
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C[O:2][C:3](=[O:12])[CH2:4][CH2:5][C:6]1[N:7]([CH3:11])[CH:8]=[CH:9][N:10]=1.Cl>>[CH3:11][N:7]1[CH:8]=[CH:9][N:10]=[C:6]1[CH2:5][CH2:4][C:3]([OH:12])=[O:2]
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Name
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|
Quantity
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0.87 g
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Type
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reactant
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Smiles
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COC(CCC=1N(C=CN1)C)=O
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Name
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|
Quantity
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5 mL
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Type
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reactant
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Smiles
|
Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After evaporation of the solvent the compound (0.86 g)
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Type
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CUSTOM
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Details
|
is obtained as hydrochloric salt
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Name
|
|
Type
|
|
Smiles
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CN1C(=NC=C1)CCC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |